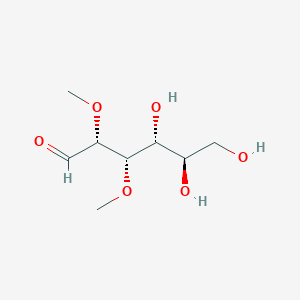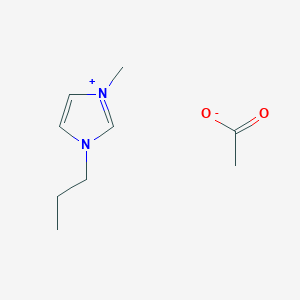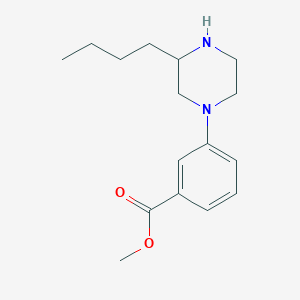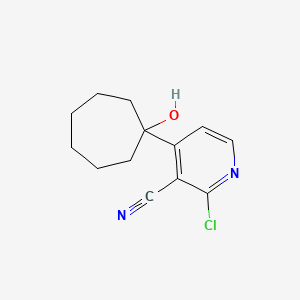
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a hydroxy-cycloheptyl group at the 4-position, and a nitrile group attached to the nicotinic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitrile group to the nicotinic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 2-position.
Cycloheptylation: Attachment of a hydroxy-cycloheptyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products:
Oxidation: Formation of 2-Chloro-4-(1-oxo-cycloheptyl)-nicotinonitrile.
Reduction: Formation of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinamide.
Substitution: Formation of 2-Substituted-4-(1-hydroxy-cycloheptyl)-nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile involves its interaction with specific molecular targets. The hydroxy-cycloheptyl group may enhance its binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(1-hydroxy-cyclohexyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclooctyl)-nicotinonitrile
- 2-Chloro-4-(1-hydroxy-cyclopentyl)-nicotinonitrile
Comparison: Compared to its analogs, 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research domains.
Eigenschaften
Molekularformel |
C13H15ClN2O |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
2-chloro-4-(1-hydroxycycloheptyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-12-10(9-15)11(5-8-16-12)13(17)6-3-1-2-4-7-13/h5,8,17H,1-4,6-7H2 |
InChI-Schlüssel |
IXQLROBMKFOKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C2=C(C(=NC=C2)Cl)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
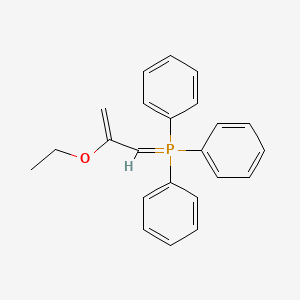
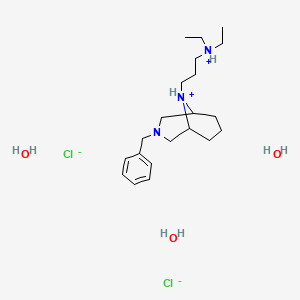
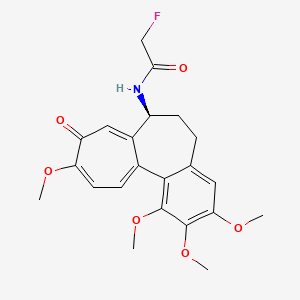
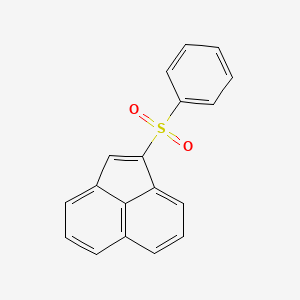
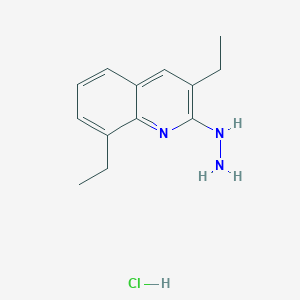

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

